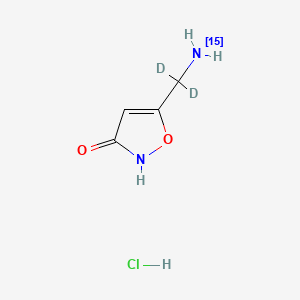
Muscimol-15N,d2 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Muscimol-15N,d2 Hydrochloride is a synthetic derivative of muscimol, an isoxazole compound naturally found in the mushroom Amanita muscaria. This compound is labeled with isotopes of nitrogen (15N) and deuterium (d2), making it particularly useful in scientific research for tracing and studying biochemical pathways .
Méthodes De Préparation
The preparation of Muscimol-15N,d2 Hydrochloride involves the use of deuterated reagents and isotopically labeled nitrogenThis process requires careful control of reaction conditions to ensure the correct incorporation of isotopes . Industrial production methods are similar but scaled up to meet the demand for research purposes .
Analyse Des Réactions Chimiques
Muscimol-15N,d2 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Muscimol-15N,d2 Hydrochloride is widely used in scientific research due to its unique properties:
Chemistry: It serves as a tracer in isotope labeling studies to understand reaction mechanisms and pathways.
Biology: The compound is used to study the function of gamma-aminobutyric acid (GABA) receptors in the central nervous system.
Medicine: Research involving muscimol derivatives helps in the development of new therapeutic agents targeting GABA receptors.
Industry: It is used in the production of pharmaceuticals and as a standard in analytical chemistry
Mécanisme D'action
Muscimol-15N,d2 Hydrochloride primarily functions as a GABA-A receptor agonist. By mimicking the action of GABA, it binds to GABA-A receptors, increasing the inhibitory effects of GABA. This leads to hyperpolarization of neurons and decreased neuronal excitability .
Comparaison Avec Des Composés Similaires
Muscimol-15N,d2 Hydrochloride is unique due to its isotopic labeling, which allows for detailed tracing studies. Similar compounds include:
Muscimol: The parent compound, naturally occurring in Amanita muscaria.
Ibotenic Acid: Another compound found in the same mushroom, which can be converted to muscimol.
Gaboxadol: A synthetic derivative used in research and potential therapeutic applications.
These compounds share similar structures and functions but differ in their specific applications and properties.
Propriétés
Formule moléculaire |
C4H7ClN2O2 |
|---|---|
Poids moléculaire |
153.57 g/mol |
Nom IUPAC |
5-[azanyl(dideuterio)methyl]-1,2-oxazol-3-one;hydrochloride |
InChI |
InChI=1S/C4H6N2O2.ClH/c5-2-3-1-4(7)6-8-3;/h1H,2,5H2,(H,6,7);1H/i2D2,5+1; |
Clé InChI |
IIDOLBNZAZXSHC-NCNFAYJMSA-N |
SMILES isomérique |
[2H]C([2H])(C1=CC(=O)NO1)[15NH2].Cl |
SMILES canonique |
C1=C(ONC1=O)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















